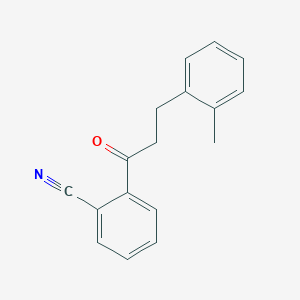

2'-Cyano-3-(2-methylphenyl)propiophenone

Description

Contextualization within Aryl Ketone and Nitrile Chemistry

Aryl ketones, characterized by a carbonyl group bonded to two aromatic rings, are a cornerstone of organic chemistry, frequently appearing in natural products, pharmaceuticals, and materials. Their synthesis and reactivity are extensively documented. Similarly, the nitrile functional group (-C≡N) is a versatile moiety known for its role in forming carbon-carbon bonds and its convertibility into other functional groups such as carboxylic acids, amines, and amides.

The propiophenone (B1677668) scaffold, a three-carbon chain attached to a benzene (B151609) ring with a ketone at the first carbon, is also a common structural motif. The title compound brings these three elements together: a propiophenone core, a cyano group on one of the phenyl rings, and a methylphenyl group as the other substituent. While the chemistry of each component is well-understood, their specific combination in 2'-Cyano-3-(2-methylphenyl)propiophenone has not been the subject of detailed study.

Significance as a Privileged Scaffold and Organic Building Block in Synthetic Chemistry

In medicinal and synthetic chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in biologically active compounds. While aryl ketones and nitriles are components of many such scaffolds, there is no evidence to suggest that this compound itself has been identified or utilized as a privileged scaffold.

Likewise, an organic building block is a readily available and synthetically versatile molecule used to construct more complex structures. Although chemical suppliers list this compound in their catalogs, indicating its potential availability for research purposes, there are no published examples of its use as a building block in the synthesis of more complex molecules. cymitquimica.comchembuyersguide.comguidechem.comambeed.com

The Void of Experimental Data

A comprehensive search for detailed research findings on this compound reveals a significant lack of information. There are no published studies detailing its synthesis, spectroscopic characterization (such as NMR or IR data), or investigation into its chemical reactivity and potential applications. Safety data sheets for the compound also report that information on its physical and chemical properties is largely unavailable. cato-chem.com

The following data table summarizes the limited information that could be found from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 898789-22-5 | chemnet.com |

| Molecular Formula | C₁₇H₁₅NO | chemnet.com |

| Molecular Weight | 249.31 g/mol | chemnet.com |

| Density (calculated) | 1.12 g/cm³ | chemnet.com |

| Boiling Point (calculated) | 437.6 °C at 760 mmHg | chemnet.com |

| Flash Point (calculated) | 218.4 °C | chemnet.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDJLIVTBNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644008 | |

| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-22-5 | |

| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 2 Methylphenyl Propiophenone and Analogues

Classical Synthetic Approaches

Classical methods in organic synthesis provide foundational routes to the propiophenone (B1677668) scaffold. These approaches, while established, present unique challenges and advantages in the context of synthesizing a molecule with the specific substitution pattern of 2'-Cyano-3-(2-methylphenyl)propiophenone.

Propiophenone Core Formation (e.g., Friedel-Crafts Reactions, Ketonization)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgwikipedia.org In a hypothetical synthesis of the target molecule's core, this would involve the reaction of 2-cyanobenzonitrile with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govethz.ch The acylium ion, generated from propanoyl chloride and the Lewis acid, would then act as the electrophile. youtube.com

However, this approach is met with a significant challenge: the cyano group (-CN) is a potent deactivating group on the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack. youtube.comlibretexts.org Friedel-Crafts reactions typically fail with strongly deactivated aromatic systems. youtube.comlibretexts.org Overcoming this deactivation would require harsh reaction conditions, which could lead to side reactions and low yields.

An alternative classical approach is ketonization, which involves the high-temperature, catalyzed reaction of two carboxylic acids. For a related compound, propiophenone, this can be achieved by reacting benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina (B75360) at high temperatures. While effective for the parent propiophenone, applying this to produce this compound would be complex and likely inefficient due to the need for appropriately substituted carboxylic acid precursors and the harsh conditions required.

| Reaction | Reactants | Catalyst/Reagents | Key Considerations |

| Friedel-Crafts Acylation | 2-Cyanobenzonitrile, Propanoyl Chloride | AlCl₃ (Lewis Acid) | The cyano group is strongly deactivating, making the reaction challenging. youtube.comlibretexts.org |

| Ketonization | 2-Cyanobenzoic acid, 3-(2-methylphenyl)propanoic acid | Metal Oxide (e.g., Calcium Acetate/Alumina) | Requires high temperatures and may lead to byproducts. |

Condensation Reactions (e.g., Knoevenagel Condensation)

A more viable classical route involves a two-step process initiated by a condensation reaction. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, reacts a ketone with an aldehyde in the presence of a basic catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govsaudijournals.com

For the synthesis of this compound, this pathway would commence with the condensation of 2'-cyanoacetophenone and 2-methylbenzaldehyde (B42018). researchgate.netmdpi.comrsc.org This reaction, typically catalyzed by a base like sodium hydroxide (B78521) or piperidine (B6355638) in an alcoholic solvent, would yield the intermediate chalcone, (E)-1-(2-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one. saudijournals.comresearchgate.net

The second step is the selective reduction of the carbon-carbon double bond of the chalcone to yield the final propiophenone. This can be achieved through various methods, including catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. researchgate.netyoutube.comyoutube.comyoutube.com This method is effective for reducing the alkene functionality without affecting the carbonyl or cyano groups.

| Step | Reaction | Reactants | Catalyst/Reagents | Product | Typical Yield |

| 1 | Knoevenagel Condensation | 2'-Cyanoacetophenone, 2-Methylbenzaldehyde | NaOH or Piperidine in Ethanol (B145695) | (E)-1-(2-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one | Good to excellent researchgate.netmdpi.com |

| 2 | Catalytic Hydrogenation | (E)-1-(2-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one | H₂, Pd/C | This compound | High researchgate.netyoutube.com |

Mannich Reaction Pathways for Related Propiophenones

The Mannich reaction is a three-component condensation involving a ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine to produce a β-amino ketone, also known as a Mannich base. saudijournals.comnih.govlibretexts.org A direct synthesis of the target molecule via this route is not straightforward.

However, a hypothetical multi-step pathway could involve the Mannich reaction of 2'-cyanoacetophenone, formaldehyde, and a secondary amine (e.g., dimethylamine) to form a β-amino ketone. nih.govnih.govorganic-chemistry.org Subsequent quaternization of the amine followed by an elimination reaction would generate an α,β-unsaturated ketone. This intermediate could then potentially be reacted with an organometallic reagent derived from 2-methylbromobenzene, such as a Grignard or organocuprate reagent, to introduce the 2-methylphenyl group. This pathway is complex and likely to be low-yielding due to the multiple steps and potential for side reactions.

| Reaction Type | Starting Ketone | Other Reagents | Intermediate Product |

| Mannich Reaction | 2'-Cyanoacetophenone | Formaldehyde, Dimethylamine | 3-(Dimethylamino)-1-(2-cyanophenyl)propan-1-one |

Advanced Carbon-Carbon Bond Formation Strategies

Modern synthetic chemistry offers powerful tools for constructing carbon-carbon bonds with high precision and functional group tolerance, providing more direct and efficient routes to complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. nih.gov The Suzuki-Miyaura coupling and the Heck reaction are particularly relevant for the synthesis of the target compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com A highly efficient route to ketones via Suzuki coupling is the reaction of an acyl chloride with an organoboronic acid. researchgate.netresearchgate.net For the target molecule, this would involve the coupling of 2-cyanobenzoyl chloride with a suitable organoboron reagent, such as (2-methylprop-1-en-2-yl)boronic acid, followed by a reduction step. The reaction tolerates a wide range of functional groups, including the cyano group. nih.govnumberanalytics.com

| Suzuki Coupling Approach | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| Acyl-Boron Coupling | 2-Cyanobenzoyl Chloride | (2-methyl-1-propenyl)boronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a chalcone intermediate that requires subsequent reduction. High functional group tolerance. researchgate.netresearchgate.net |

The Heck reaction provides another powerful method, typically involving the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.netwikipedia.orgorganic-chemistry.org A plausible Heck reaction pathway for synthesizing a precursor to the target molecule would be the coupling of 2-bromo-benzonitrile with 1-(2-methylphenyl)prop-1-ene. youtube.comnih.gov This would form a more complex alkene, which would then require further transformation, including oxidation of the double bond and subsequent reaction steps to form the ketone. A more direct, albeit complex, variant could involve a tandem reaction sequence. For instance, a Heck reaction of an aryl bromide with ethylene, followed by a carbonylation step, has been shown to produce 2-aryl propionic acids, and this methodology is tolerant of a cyano substituent. researchgate.net

| Heck Reaction Approach | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| Tandem Heck-Carbonylation | 2-Bromobenzonitrile | Ethylene, Carbon Monoxide | Pd(OAc)₂, Ligand (e.g., a phosphine) | Forms a related propionic acid derivative, requires further steps to get to the ketone. researchgate.net |

Nickel-Catalyzed Approaches

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective method for the synthesis of aryl nitriles, offering an alternative to traditional palladium-catalyzed systems. numberanalytics.com These approaches are particularly relevant for the synthesis of this compound and its analogues, where a cyano group is introduced onto an aromatic ring. The versatility of nickel catalysis allows for the use of various aryl halides (iodides, bromides, and even the more challenging chlorides and fluorides) as precursors. acs.orgrsc.org

A key advantage is the ability to use safer and more accessible cyanide sources. Recent advancements have demonstrated successful cyanations using acetonitrile (B52724) as both the solvent and the cyano source, eliminating the need for highly toxic reagents like metal cyanides. acs.orgnih.gov This method involves the nickel-catalyzed cleavage of the C–CN bond in acetonitrile. nih.gov For instance, a system using a nickel catalyst like Ni(MeCN)62 with a 1,10-phenanthroline (B135089) ligand and an organosilicon reductant can effectively cyanate (B1221674) aryl halides at temperatures between 80-100 °C. nih.gov

Another approach utilizes inexpensive and non-toxic 4-cyanopyridine (B195900) N-oxide as a "cyano shuttle" in a nickel-catalyzed reaction, which efficiently transfers the cyano group to aryl halides under mild conditions. acs.org Alkyl isocyanides have also been employed as the cyanide source in nickel-catalyzed reactions with aryl halides, showing good functional group tolerance. rsc.org Furthermore, cyanogen (B1215507) bromide (BrCN) has been used in nickel-catalyzed reductive cyanation processes. mdpi.com

The general mechanism for these reactions typically involves the oxidative addition of the aryl halide to a low-valent Ni(0) species, forming a Ni(II) intermediate. mdpi.com This is followed by a step that introduces the cyano group and subsequent reductive elimination to yield the final aryl nitrile product and regenerate the Ni(0) catalyst. mdpi.com

Table 1: Examples of Nickel-Catalyzed Cyanation Systems

| Catalyst System | Cyano Source | Substrate Scope | Key Features |

| Ni(MeCN)62 / 1,10-phenanthroline | Acetonitrile | Aryl halides, aryl triflates | Toxic cyanide-free; mild conditions. nih.gov |

| Ni(COD)2 / Ligand | 4-cyanopyridine N-oxide | Aryl halides, alkynes | Nontoxic cyano source; operationally simple. acs.org |

| NiCl2(dppp) | Alkyl isocyanides | Aryl/alkenyl iodides and bromides | Broad functional group tolerance. rsc.org |

| NiBr2 / Ligand / Zn | Cyanogen bromide (BrCN) | Aryl halides, epoxides | Commercially available, cost-effective reagent. mdpi.com |

| Ni(OTf)2 / PPhCy2 | Acetonitrile | (Hetero)aryl fluorides, chlorides, bromides, iodides | Effective for inert aryl fluorides. acs.org |

Electrophilic Cyanation Reactions

Electrophilic cyanation provides a complementary strategy to nucleophilic methods, relying on a "CN+" synthon to react with nucleophilic substrates. scielo.br This approach is valuable for accessing structures that may be difficult to obtain through other means. rsc.orgresearchgate.net For the synthesis of a 2'-cyano-propiophenone structure, this would typically involve generating a nucleophilic site (such as an organometallic derivative) on the phenyl ring of the propiophenone, which then attacks an electrophilic cyanating agent. youtube.com

A variety of electrophilic cyanide-transfer reagents have been developed over the years. rsc.orgresearchgate.net Classical reagents like cyanogen bromide and cyanogen chloride are effective but highly toxic. rsc.org Modern reagents are often safer and more versatile. rsc.org These include:

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A non-toxic, solid reagent used for the cyanation of aryl Grignard reagents and arylboronic acids. rsc.org

Tosyl cyanide (TsCN): Used for the cyanation of ketone enolates and in the direct α-cyanation of 1,3-dicarbonyl compounds. rsc.orgacs.org

1-Cyanobenzotriazole (BtCN): A frequently used reagent that reacts with various carbon and heteroatom nucleophiles. rsc.org

Dimethylmalononitrile: A low-toxicity reagent that can transfer a cyano group to aryl Grignard or aryllithium reagents under transition-metal-free conditions. youtube.comtcichemicals.com

The reaction of an aryl Grignard reagent, formed from the corresponding aryl bromide, with an electrophilic cyanide source like NCTS or N-cyanobenzimidazole is a straightforward method to introduce a cyano group onto an aromatic ring. rsc.org Another strategy involves the photoredox-catalyzed cyanation of alkoxy arenes using an acridinium (B8443388) photocatalyst and acetone (B3395972) cyanohydrin as an inexpensive and commercially available cyanide source. nsf.gov This method is selective for carbon-oxygen bond functionalization. nsf.gov

Table 2: Common Electrophilic Cyanating Reagents

| Reagent | Abbreviation | Typical Nucleophile | Notes |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | Organometallics (e.g., Grignard reagents), enolates | Non-toxic alternative to cyanogen halides. rsc.orgrsc.org |

| Tosyl cyanide | TsCN | Enolates, Grignard reagents | One of the most widely used electrophilic CN-transfer reagents. rsc.org |

| 1-Cyanobenzotriazole | BtCN | Li-carbanions, various nucleophiles | Frequently used since the mid-1990s. rsc.org |

| Dimethylmalononitrile | Aryl Grignard reagents, aryllithiums | Low-toxic, applicable for heteroaromatic substrates. tcichemicals.com | |

| Cyanobenziodoxolone | CBX | Alkyl radicals (from carboxylic acids) | Used in photoredox-mediated decarboxylative cyanation. acs.org |

Nucleophilic Cyanation Reactions

Nucleophilic cyanation is a foundational method for introducing a cyano group, where a cyanide anion (CN⁻) acts as the nucleophile. wikipedia.org This is a highly plausible route for the synthesis of this compound, typically involving the displacement of a leaving group on the aromatic ring of a propiophenone precursor. The most common substrates for this transformation are aryl halides or aryl diazonium salts (in the Sandmeyer reaction). wikipedia.org

The classical Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide to convert an aryl halide to an aryl nitrile, often requiring high temperatures. wikipedia.org Modern transition-metal-catalyzed methods, particularly with palladium or copper, have been developed to perform these reactions under milder conditions with catalytic amounts of the metal. numberanalytics.comwikipedia.org

Common sources of the cyanide nucleophile include:

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): Inexpensive and widely used, often in conjunction with a palladium or copper catalyst for reactions with aryl halides. acs.orgwikipedia.org NaCN is a versatile reagent that can be used to replace halogens in various substrates. youtube.com

Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides, frequently used in palladium-catalyzed cyanations of aryl halides. numberanalytics.comacs.org

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A stable, non-toxic, and inexpensive cyanide source that has been rediscovered for use in palladium-catalyzed arylations. acs.orgrsc.org

Trimethylsilyl Cyanide (TMSCN): Used in various applications, including the formation of cyanohydrins from ketones or aldehydes. acs.orgnih.gov Its reaction with a carbonyl group involves the nucleophilic attack of the cyanide ion, followed by protonation to form the cyanohydrin. pearson.com

The synthesis of the target compound could be envisioned starting from 2'-bromo-3-(2-methylphenyl)propiophenone. A palladium-catalyzed reaction with a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] would facilitate the nucleophilic substitution to yield the desired 2'-cyano product. acs.orgwikipedia.org

Multi-Step Synthesis Design and Process Optimization

The industrial synthesis of a molecule like this compound requires careful design and optimization to ensure efficiency, safety, sustainability, and cost-effectiveness. acs.orgresearchgate.net Traditional batch processing, where each step is performed, isolated, and purified separately, is often being replaced by more advanced strategies. acs.org

Key principles in modern process optimization include:

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates. acs.orgresearchgate.net This significantly reduces waste, minimizes operator exposure to potentially hazardous materials, and decreases the number of unit operations like crystallization and filtration. acs.orgnih.gov

Continuous Flow Synthesis: Performing reactions in a continuous stream rather than a batch reactor. core.ac.uk This allows for better control over reaction parameters (e.g., temperature, pressure), enhances safety, and can lead to higher yields and purity. researchgate.netnih.gov

Process Automation: Utilizing automated systems with real-time monitoring and self-optimizing algorithms (e.g., Bayesian optimization) to rapidly explore a wide range of reaction conditions. researchgate.netresearchgate.net This accelerates the identification of optimal parameters with a minimal number of experiments, improving process mass intensity (PMI). researchgate.netnih.gov

Green Chemistry: Selecting environmentally benign solvents (like 2-MeTHF), improving atom economy, and designing processes that are inherently safer. researchgate.net

For a multi-step synthesis of the target compound, a design might involve a telescoped sequence. For example, the formation of a propiophenone via a Friedel-Crafts reaction could be directly followed by a nickel-catalyzed cyanation in a continuous flow setup. acs.orgresearchgate.net The optimization of such a process would involve the simultaneous adjustment of multiple variables (catalyst loading, temperature, residence time, reagent concentration) across both steps, a task well-suited for automated platforms. researchgate.netresearchgate.net This integrated approach avoids the inefficiencies that can arise from optimizing each step in isolation. researchgate.net

Stereoselective Synthesis of Chiral Analogues

While this compound is achiral, its core structure can be modified to create valuable chiral building blocks. The stereoselective synthesis of chiral analogues would involve creating one or more stereocenters in a controlled manner, leading to enantiomerically enriched products. rsc.org

Key strategies for introducing chirality into analogues of this propiophenone include:

Asymmetric Reduction of the Ketone: The prochiral ketone can be reduced to a chiral secondary alcohol using a variety of organocatalytic or metal-catalyzed methods. rsc.org Catalysts based on oxazaborolidines, BINOL derivatives, or chiral phosphoric acids have been developed for the highly enantioselective reduction of prochiral ketones. rsc.org

Asymmetric α-Functionalization: While not creating a stereocenter in the parent molecule, introducing a substituent at the α-position of the ketone could create a chiral center if the molecule is appropriately substituted.

Catalytic Asymmetric Synthesis of γ-Amino Ketone Analogues: A powerful strategy involves the umpolung (reactivity reversal) of imines to form 2-azaallyl anions. nih.govacs.org These can then react with electrophiles like enones in a highly diastereoselective and enantioselective manner, catalyzed by chiral phase-transfer catalysts such as those derived from cinchona alkaloids. nih.govacs.org This provides direct access to optically active γ-amino ketones, which are versatile precursors for chiral N-heterocycles. nih.govacs.org

Enzymatic Reactions: Biocatalysis offers a highly selective method for creating chiral molecules. For example, ω-transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The reaction uses an amino donor to convert the ketone into a chiral amine with very high enantiomeric excess. nih.gov

The synthesis of a chiral analogue could start from a prochiral ketone precursor, which is then subjected to an asymmetric transformation. For example, a prochiral ketone could be converted to a chiral amine using an (S)-specific ω-transaminase, yielding products with enantiomeric excesses often exceeding 99%. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Cyano 3 2 Methylphenyl Propiophenone

Reactivity of the Propiophenone (B1677668) Moiety

The propiophenone portion of the molecule contains a ketone carbonyl group and an adjacent alpha-carbon, both of which are sites for chemical reactions.

The carbonyl group (C=O) is characterized by a polarized double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. libretexts.org This polarity makes the carbonyl carbon a prime target for attack by a wide variety of nucleophiles. libretexts.org The general reactivity of aldehydes and ketones places them in a specific order compared to other carbonyl-containing compounds, being more reactive than esters and amides but less so than acid halides. allstudiesjournal.com

Common reactions at the ketone carbonyl involve nucleophilic additions. For instance, powerful nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. allstudiesjournal.com Another significant reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). allstudiesjournal.com

The ketone can also undergo various reduction reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a secondary alcohol. Complete deoxygenation to a methylene (B1212753) group (CH₂) can be accomplished through methods such as the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a base. allstudiesjournal.com

| Reaction Type | Reagent(s) | Product | Reference |

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr), then H₃O⁺ | Tertiary Alcohol | allstudiesjournal.com |

| Nucleophilic Addition | Organolithium Reagents (e.g., CH₃Li), then H₃O⁺ | Tertiary Alcohol | allstudiesjournal.com |

| Reduction | LiAlH₄ or NaBH₄, then H₃O⁺ | Secondary Alcohol | allstudiesjournal.com |

| Deoxygenation | H₂NNH₂, KOH, heat (Wolff-Kishner Reduction) | Alkane (Methylene group) | allstudiesjournal.com |

| Cyanohydrin Formation | HCN, base catalyst | Cyanohydrin | allstudiesjournal.com |

| Imine Formation | Primary Amine (R-NH₂), acid catalyst | Imine (Schiff Base) | allstudiesjournal.com |

This table presents potential reactions based on the general reactivity of ketones.

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The presence of the electron-withdrawing carbonyl group facilitates the removal of these protons by a base to form an enolate ion. This enolate is a key intermediate that can act as a nucleophile in several important reactions.

Alpha-carbon functionalization can lead to the synthesis of more complex molecules. For example, the enolate can be alkylated by reacting it with an alkyl halide. It can also undergo halogenation at the alpha-position under either acidic or basic conditions. Furthermore, α-cyano ketones can be synthesized through various methods, such as the reductive cyanation of tertiary alkyl bromides, highlighting the versatility of the alpha-position in carbonyl compounds for introducing new functional groups. organic-chemistry.org

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations. nih.gov Similar to a carbonyl group, the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. libretexts.org The reaction typically proceeds in two stages, with the nitrile first converting to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. libretexts.org The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comchemistrysteps.comyoutube.com The final product is a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. openstax.orgyoutube.com This pathway yields a carboxylate salt and ammonia. libretexts.org The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. libretexts.org

| Hydrolysis Condition | Reagents | Intermediate Product | Final Product | Reference |

| Acid-Catalyzed | H₃O⁺, heat | Amide | Carboxylic Acid | lumenlearning.comlibretexts.org |

| Base-Catalyzed | OH⁻, H₂O, heat | Amide | Carboxylate Salt | openstax.orglibretexts.org |

This table outlines the general pathways for nitrile hydrolysis.

The electrophilic carbon of the nitrile group is a target for strong nucleophiles. One of the most common reactions is reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the nitrile can be reduced to a primary amine. openstax.orgwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion to the carbon, followed by a second hydride addition to the intermediate imine anion, and finally protonation with water to yield the amine. libretexts.orgopenstax.orglibretexts.org

Grignard reagents also react with nitriles. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. openstax.orgchemistrysteps.comlibretexts.org

Reactivity of the Aromatic Rings

2'-Cyano-3-(2-methylphenyl)propiophenone possesses two substituted aromatic rings, and their reactivity towards electrophilic aromatic substitution (EAS) is governed by the nature of their respective substituents.

Aromatic Ring 1 (2-cyanophenyl group): This ring is attached to the carbonyl group of the propiophenone moiety. It bears a cyano group (-CN) and an acyl group (-COR), both of which are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it, making it less nucleophilic. libretexts.orgyoutube.com Both the cyano and acyl groups are meta-directors, meaning they will direct incoming electrophiles to the positions meta to themselves. libretexts.orgmsu.edu Therefore, electrophilic substitution on this ring will be slow and will occur at the positions meta to the existing substituents.

Aromatic Ring 2 (2-methylphenyl group): This ring is part of the 3-(2-methylphenyl) group and is substituted with a methyl group (-CH₃). The methyl group is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org It activates the aromatic ring, making it more reactive towards electrophilic substitution than unsubstituted benzene (B151609). libretexts.org The methyl group is an ortho, para-director, meaning it will direct incoming electrophiles primarily to the positions ortho and para to itself. msu.edu

| Aromatic Ring | Substituent(s) | Effect on Reactivity (EAS) | Directing Effect | Reference |

| 2-cyanophenyl ring | Cyano (-CN), Acyl (-COR) | Deactivating | Meta | libretexts.orgmsu.edu |

| 2-methylphenyl ring | Methyl (-CH₃) | Activating | Ortho, Para | libretexts.orgmsu.edu |

This table compares the predicted reactivity of the two aromatic rings in the molecule.

Electrophilic Aromatic Substitution Patterns

The structure of this compound presents two distinct aromatic rings for potential electrophilic aromatic substitution (EAS), and the outcome of such reactions is governed by the directing effects of the existing substituents.

The first ring is substituted with a cyano group (-CN) at the 2' position and an acyl group (-COC₂H₅) at the 1' position. Both the cyano and acyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. wikipedia.orglibretexts.orgquora.commasterorganicchemistry.com These groups remove electron density from the ring through both inductive and resonance effects, making it less nucleophilic. libretexts.org Consequently, harsher reaction conditions are typically required for substitution to occur. When substitution does happen, these groups direct incoming electrophiles to the meta positions (positions 4' and 6') relative to themselves.

The second aromatic ring contains a methyl group (-CH₃) at the 2-position. In contrast to the other ring, the methyl group is an electron-donating group (EDG). wikipedia.orgcognitoedu.org It activates the ring, making it more reactive towards electrophiles than benzene. libretexts.org The methyl group directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6, with position 6 being para to the main chain and ortho to the methyl group). Steric hindrance from the bulky propiophenone chain might influence the ratio of ortho to para products. wikipedia.org

Below is a data table summarizing the directing effects on the two aromatic rings.

| Aromatic Ring | Substituent(s) | Classification | Reactivity Effect | Predicted Position of Substitution |

|---|---|---|---|---|

| Cyanophenyl Ring | 2'-Cyano (-CN) 1'-Acyl (-COR) | Electron-Withdrawing Groups (EWG) | Deactivating masterorganicchemistry.comsavemyexams.com | Meta (Positions 4' and 6') cognitoedu.org |

| 2-Methylphenyl (Tolyl) Ring | 2-Methyl (-CH₃) | Electron-Donating Group (EDG) | Activating libretexts.org | Ortho, Para (Positions 3, 5, 6) savemyexams.comchemguide.co.uk |

Oxidative Transformations

The potential for oxidative transformation in this compound primarily involves the methyl group and the ethyl ketone side chain, as the aromatic rings and the cyano group are generally resistant to oxidation under standard conditions.

The most susceptible site for oxidation is the methyl group on the tolyl ring. Alkyl groups attached to a benzene ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. studyrocket.co.uklibretexts.org This reaction would convert the 2-methylphenyl moiety into a 2-carboxyphenyl group.

Ketones are generally resistant to oxidation compared to aldehydes. ncert.nic.in Vigorous conditions, such as treatment with strong oxidizing agents at elevated temperatures, could lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This would result in the breakdown of the propiophenone structure, yielding a mixture of carboxylic acids.

Intramolecular Cyclization Reactions

The presence of both a ketone and a cyano group within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic structures. These reactions can often be catalyzed by either acid or base.

Under basic conditions, an enolate can be formed at the carbon alpha to the ketone. This nucleophilic enolate could then potentially attack the electrophilic carbon of the cyano group. Subsequent protonation and tautomerization could lead to the formation of a substituted aminocyclopentenone or a related heterocyclic system.

Alternatively, under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. Simultaneously, the nitrogen of the cyano group could be protonated. A plausible pathway involves the nucleophilic attack of the enol form of the ketone onto the activated nitrile, which could lead to various fused heterocyclic products after dehydration and rearrangement. Research on the cyclization of β-cyano ketones demonstrates their utility in synthesizing highly functionalized heterocyclic compounds like 5-hydroxy-3-pyrrolin-2-ones. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the potential reactions of this compound is crucial for predicting and controlling reaction outcomes. These mechanisms typically involve the formation of reactive intermediates.

Electron Transfer Processes

Electron transfer (ET) is a fundamental step in many chemical reactions, including potential photochemical transformations of this molecule. Aromatic ketones, such as the propiophenone moiety, are known to undergo photochemical reactions upon absorption of UV light. msu.edu

Upon excitation, the ketone can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. msu.edu This excited triplet state is a potent redox species, capable of acting as both a one-electron oxidant and a one-electron reductant. acs.org It can engage in electron transfer with a suitable donor or acceptor molecule. For instance, in a photoreduction reaction, the excited ketone could abstract a hydrogen atom from a solvent or another molecule in a process that involves an initial electron transfer followed by a proton transfer, generating radical intermediates. acs.org

Radical and Ionic Intermediates

Most of the predicted transformations for this compound proceed through either radical or ionic intermediates.

Ionic Intermediates: Electrophilic aromatic substitution is a classic example of a reaction proceeding through an ionic intermediate. The key step is the attack of the aromatic π-system on the electrophile, which forms a resonance-stabilized carbocation known as an arenium ion or a sigma complex. masterorganicchemistry.comlumenlearning.comlumenlearning.com This intermediate is positively charged and temporarily loses its aromaticity. chemistrysteps.comlibretexts.org The stability of this intermediate dictates the reaction rate and the orientation of the substitution. For the tolyl ring, electron donation from the methyl group stabilizes the positive charge when attack occurs at the ortho and para positions. libretexts.org Conversely, for the cyanophenyl ring, the electron-withdrawing groups destabilize this intermediate, hence deactivating the ring. latech.edu

Radical Intermediates: Radical intermediates are expected in photochemical reactions. As mentioned, the excited triplet state of the ketone can behave like a diradical. In a reaction like the Paterno-Büchi reaction (photoaddition of a carbonyl to an alkene), the excited ketone adds to an alkene to form a 1,4-biradical intermediate, which then cyclizes to form an oxetane (B1205548) ring. msu.edu While there is no alkene in this molecule for an intramolecular reaction, an intermolecular reaction with an added alkene would proceed through such a radical intermediate.

Advanced Spectroscopic and Computational Characterization of 2 Cyano 3 2 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 2'-Cyano-3-(2-methylphenyl)propiophenone, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and type of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the cyanobenzoyl and the 2-methylphenyl rings, as well as for the aliphatic protons of the propionyl chain and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the cyanobenzoyl ring would likely appear at a lower field (higher ppm) due to the electron-withdrawing effects of the cyano and carbonyl groups. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

The broadband proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly indicative of their hybridization and chemical environment. The carbonyl carbon (C=O) and the nitrile carbon (C≡N) would be readily identifiable by their characteristic downfield shifts. chemicalbook.com Aromatic carbons typically resonate in the range of 110-160 ppm, while aliphatic carbons appear at a higher field (lower ppm).

Interactive Data Table: Predicted ¹H NMR Data

| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (cyano-phenyl) | 7.5 - 8.0 | m | |

| Aromatic CH (methyl-phenyl) | 7.0 - 7.4 | m | |

| -CH₂- (next to C=O) | 3.0 - 3.5 | t | |

| -CH₂- (next to phenyl) | 2.8 - 3.2 | t | |

| -CH₃ (methyl group) | 2.2 - 2.5 | s |

Note: This table is predictive and requires experimental data for validation.

Interactive Data Table: Predicted ¹³C NMR Data

| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 195 - 205 |

| Aromatic C (quaternary, attached to C=O) | 135 - 145 |

| Aromatic C (quaternary, attached to CN) | 110 - 120 |

| C≡N (nitrile) | 115 - 125 |

| Aromatic CH | 125 - 140 |

| Aromatic C (quaternary, attached to CH₃) | 135 - 145 |

| -CH₂- (aliphatic) | 30 - 45 |

| -CH₃ (methyl) | 18 - 25 |

Note: This table is predictive and requires experimental data for validation.

Two-Dimensional NMR Techniques

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the aliphatic chain and within the aromatic rings. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. These long-range correlations are crucial for identifying the quaternary carbons and piecing together the entire molecular framework.

Chemical Shift Assignments and Structural Elucidation

The final step in structural elucidation via NMR is the complete and unambiguous assignment of all proton and carbon chemical shifts. By combining the information from 1D spectra (chemical shifts, integrations, multiplicities) with the correlation data from 2D spectra, each signal can be mapped to a specific atom in the this compound structure. For example, an HMBC correlation between the protons of the methyl group and a quaternary aromatic carbon would confirm the position of the methyl substituent on the phenyl ring. Similarly, correlations between the aliphatic protons and the aromatic and carbonyl carbons would confirm the structure of the propiophenone (B1677668) backbone.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample. These techniques are particularly useful for identifying the functional groups present in a molecule.

Vibrational Mode Assignment

Each vibrational mode of this compound corresponds to a specific motion of its atoms, such as stretching, bending, or rocking. A full assignment would typically be supported by computational calculations, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of the vibrational modes. researchgate.net Key expected modes would include the C-H stretching of the aromatic and aliphatic groups, the C=C stretching within the aromatic rings, and various bending modes.

Computational Chemistry and Quantum Mechanical Studies

Time-Dependent DFT (TD-DFT) for Excited States and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method that extends the principles of Density Functional Theory (DFT) to describe the electronic excited states of molecules. mdpi.comresearchgate.net This approach is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com

The core of the TD-DFT method lies in its ability to model how the electron density of a molecule responds to a time-dependent electromagnetic field, such as that of light. The calculations yield a series of excitation energies, which correspond to the wavelengths of light the molecule absorbs, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.net These theoretical spectra can then be compared with experimental data, providing a detailed assignment of the observed absorption bands to specific electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals. researchgate.net

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and the basis set used in the calculations. mdpi.com For instance, hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in predicting the UV-Vis spectra of organic molecules. mdpi.comresearchgate.net The selection of a suitable basis set, such as the 6-311+g(d,p) set, is also crucial as it defines the mathematical functions used to describe the atomic orbitals. mdpi.com Furthermore, the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to simulate the influence of the solvent environment on the electronic transitions, as solute-solvent interactions can lead to shifts in the absorption maxima. researchgate.net

While TD-DFT is a robust method, it is not without limitations. In some cases, particularly for molecules with extensive π-systems, the calculated excitation energies may deviate from experimental values. researchgate.net Despite this, the method is invaluable for analyzing the nature of electron transitions within a molecule. researchgate.net For this compound, a TD-DFT analysis would be expected to reveal π → π* transitions associated with its aromatic rings and the propiophenone chromophore. The presence of the cyano group, an electron-withdrawing group, could also influence the charge transfer characteristics of the electronic transitions.

Table 1: Illustrative TD-DFT Predicted UV-Vis Data

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Data not available | Data not available | Data not available | Data not available |

| No specific TD-DFT studies for this compound were found in the surveyed literature. The table is presented as a template for how such data would be reported. |

Gauge-Including Atomic Orbital (GIAO) for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides a powerful complement to experimental NMR spectroscopy for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR shielding tensors of molecules. nih.govyoutube.com

The fundamental principle of the GIAO method is to address the issue of gauge-origin dependence that arises in the calculation of magnetic properties. By employing atomic orbitals that explicitly depend on the magnetic field, the GIAO method ensures that the calculated shielding tensors are independent of the choice of the origin of the vector potential, leading to more accurate and reliable results. nih.gov

In practice, the GIAO method is typically used in conjunction with DFT. The process begins with the optimization of the molecule's geometry at a chosen level of theory. Subsequently, the NMR shielding tensors (σ) for each nucleus are calculated using the GIAO method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_TMS - σ_sample. scielo.br

The choice of the functional and basis set significantly impacts the accuracy of the predicted chemical shifts. Various functionals have been tested for their performance in NMR calculations, and the selection often depends on the specific class of molecule being studied. scielo.br Similarly, the basis set must be sufficiently large to provide an accurate description of the electron distribution around the nuclei. scielo.br

For a molecule like this compound, a GIAO-DFT study would predict the ¹H and ¹³C chemical shifts for each unique atom in the structure. These predictions can aid in the assignment of complex experimental spectra and provide insights into the electronic environment of the different nuclei. For example, the chemical shifts of the carbons in the cyano group and the carbonyl group would be predicted at characteristic downfield positions. The protons and carbons of the two phenyl rings would exhibit shifts influenced by their substitution patterns and through-space interactions. A good correlation between the theoretical and experimental spectra would serve to validate the proposed structure. nih.gov

Table 2: Illustrative GIAO-DFT Predicted ¹³C NMR Chemical Shifts

| Atom | Calculated Shielding (σ) | Referenced Chemical Shift (δ) |

| Data not available | Data not available | Data not available |

| No specific GIAO-DFT studies for this compound were found in the surveyed literature. The table is presented as a template for how such data would be reported. |

Table 3: Illustrative GIAO-DFT Predicted ¹H NMR Chemical Shifts

| Atom | Calculated Shielding (σ) | Referenced Chemical Shift (δ) |

| Data not available | Data not available | Data not available |

| No specific GIAO-DFT studies for this compound were found in the surveyed literature. The table is presented as a template for how such data would be reported. |

Applications of 2 Cyano 3 2 Methylphenyl Propiophenone in Contemporary Organic Synthesis

Role as an Intermediate in Multi-Step Synthesis

In multi-step synthetic sequences, 2'-Cyano-3-(2-methylphenyl)propiophenone can be envisioned as a pivotal intermediate. The presence of both a nucleophilic carbanion (alpha to the nitrile) and electrophilic centers (the carbonyl carbon and the carbon of the nitrile group) allows for a range of transformations. For instance, the propiophenone (B1677668) backbone is a common feature in precursors for various named reactions.

One potential pathway where this compound could serve as an intermediate is in the synthesis of quinoline (B57606) derivatives. The intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a classic method for forming cyclic ketones and has been adapted for heterocycle synthesis. dntb.gov.uawikipedia.orgsynarchive.comlscollege.ac.inyoutube.com In a similar vein, the cyano and ketone groups of this compound could undergo intramolecular cyclization under basic or acidic conditions to form substituted quinolines, which are significant motifs in medicinal chemistry.

The general reactivity of cyanoketones suggests that this compound could be formed through reactions such as the Michael addition of a nucleophile like 2-methylbenzonitrile to an appropriate acceptor, or via a Friedel-Crafts acylation of a substituted benzene (B151609) ring with a suitable acyl chloride. libretexts.orglibretexts.orgchemguide.co.ukresearchgate.netresearchgate.net Once formed, its functional groups are primed for subsequent reactions, positioning it as a valuable, albeit transient, species in a longer synthetic route.

Utility as a Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures. tubitak.gov.tr The title compound, with its distinct reactive sites, is a prime candidate for a building block in the synthesis of complex organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The ketone can undergo a variety of reactions, including reduction, oxidation, and addition of nucleophiles.

The combination of these functional groups allows for the construction of polycyclic systems and highly substituted aromatic compounds. For example, the reaction of similar cyano-containing compounds with various reagents has been shown to yield complex structures with potential biological activity. researchgate.net The 2-methylphenyl group also introduces a specific steric and electronic profile that can influence the outcome of synthetic transformations and the properties of the final molecule.

The table below illustrates the potential transformations of the functional groups in this compound, highlighting its versatility as a building block.

| Functional Group | Potential Transformation | Product Functional Group |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Grignard Reaction | Tertiary Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Nitrile | Hydrolysis (acidic or basic) | Carboxylic Acid |

| Nitrile | Partial Hydrolysis | Amide |

| Nitrile | Reduction (e.g., with LiAlH4) | Primary Amine |

| α-Carbon | Alkylation | Substituted Propiophenone |

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound is a promising precursor for a variety of heterocyclic systems. The intramolecular reaction between the cyano group and the ketone, or intermolecular reactions with dinucleophiles, can lead to the formation of diverse ring systems.

For instance, cyanoacetamides, which share the cyanoacetyl moiety with the title compound, are extensively used in the synthesis of heterocycles like pyridines, pyrimidines, and thiazoles. tubitak.gov.tr Similarly, 2-cyano-3-phenyl-2-propenoyl chlorides, which are structurally related, are known to react with various nucleophiles to form quinazolinones, pyridopyrimidines, and benzothiazepines. researchgate.net Based on these precedents, this compound could react with reagents like hydrazine, hydroxylamine, or thiourea (B124793) to yield pyrazoles, isoxazoles, or pyrimidinthiones, respectively.

One notable application is in the synthesis of substituted quinolines. The cyclocondensation of 2-aminobenzonitrile (B23959) with aldehydes is a known route to quinazoline (B50416) derivatives, demonstrating the utility of the o-cyanophenyl motif in building fused heterocyclic systems. researchgate.net The structure of this compound suggests its potential to undergo similar cyclization reactions to afford highly substituted quinoline or isoquinoline (B145761) frameworks.

| Reagent | Potential Heterocyclic Product |

| Hydrazine | Pyrazole (B372694) derivative |

| Hydroxylamine | Isoxazole derivative |

| Thiourea | Pyrimidine-thione derivative |

| Guanidine | Aminopyrimidine derivative |

| Malononitrile | Pyridine derivative |

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are found in numerous biologically active molecules, suggesting its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The cyano group is a key feature in many drugs and can act as a bioisostere for other functional groups. researchgate.net

For example, cyano-substituted pyrrole (B145914) fused (iso)quinoline derivatives have been synthesized and evaluated for their anticancer activity. lscollege.ac.in Furthermore, the synthesis of 3-cyano-2-pyridones has been shown to yield compounds with insecticidal properties. mdpi.com These examples underscore the potential of cyano-containing propiophenones as precursors to bioactive compounds. The reaction of this compound with various reagents could lead to libraries of compounds for screening for biological activity.

The synthesis of various bioactive heterocycles often starts from simple, functionalized building blocks. For instance, the synthesis of pyrazole and thiophene-containing heterocycles, which have shown a wide range of biological activities, can originate from cyano-acrylamide precursors. libretexts.orgmdpi.com Given its structure, this compound could be a valuable starting material for the synthesis of novel compounds with potential applications in medicine and agriculture. For example, some cyanoamidine derivatives have been developed as antihypertensive agents. semanticscholar.org

Exploration of Biological Activities and Medicinal Chemistry Implications

Interaction with Biological Systems and Enzymes

The chemical architecture of 2'-Cyano-3-(2-methylphenyl)propiophenone suggests potential interactions with various biological systems and enzymes. The propiophenone (B1677668) core is a common feature in many biologically active compounds. wikipedia.org The presence of a cyano group and a ketone provides sites for polar interactions, such as hydrogen bonding and dipole-dipole interactions, with the active sites of enzymes.

Compounds containing a linear β-phenyl-α,β-unsaturated carbonyl scaffold, which is structurally related to propiophenones, have been investigated as enzyme inhibitors. For example, derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. nih.gov Docking simulations of these related compounds suggest they can bind directly to the enzyme's active site. nih.gov This suggests that this compound could similarly be explored for its potential as an enzyme inhibitor, with its specific substitutions influencing its binding affinity and selectivity for various enzymatic targets. Furthermore, the cyano group itself is a key functional group in many enzyme inhibitors, where it can interact with residues in an enzyme's active site. iloencyclopaedia.org

Modulatory Effects on Biological Pathways

The potential for this compound to modulate biological pathways is an area of significant interest in medicinal chemistry. Molecules containing cyano groups have been shown to influence key signaling pathways involved in inflammation and oxidative stress. For instance, some cyano-containing compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of the cellular response to stressors. nih.gov

Inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of these pathways, have been developed using a 2-cyanoacrylamide moiety. nih.gov These inhibitors can induce apoptosis in cancer cells, highlighting the therapeutic potential of targeting these pathways with cyano-containing molecules. nih.gov While direct evidence for this compound is lacking, its structure warrants investigation into its ability to modulate these or other significant cellular pathways, which could have implications for inflammatory diseases or oncology.

Role in Prodrug Design (e.g., via cyano group hydrolysis)

The cyano (nitrile) group is a versatile functional group in medicinal chemistry and can be utilized in prodrug design. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active therapeutic agent. The cyano group can function as a "masked" carboxylic acid. youtube.com Through enzymatic or chemical hydrolysis, the nitrile can be converted to a carboxylic acid, potentially revealing an active pharmacophore or altering the molecule's solubility and pharmacokinetic properties. youtube.comnih.gov

This strategy is employed to improve a drug's properties, such as water solubility or metabolic stability. nih.gov The hydrolysis of the cyano group in this compound would yield the corresponding carboxylic acid. This biotransformation could be a deliberate design feature to control the release and activity of a potential therapeutic agent. The table below illustrates the conceptual transformation.

| Feature | Parent Compound (Proposed Prodrug) | Metabolite (Potential Active Drug) |

| Functional Group | 2'-Cyano | 2'-Carboxy |

| Compound Name | This compound | 2'-Carboxy-3-(2-methylphenyl)propiophenone |

| Potential Role | Improved absorption/distribution | Biologically active form |

Studies on Metabolic Transformations and Biotransformation Pathways

Should this compound be administered to a biological system, it would likely undergo extensive metabolic transformations. The study of biotransformation is crucial for understanding a compound's efficacy and safety. The metabolism of the parent compound, propiophenone, has been shown to involve reduction of the ketone to the corresponding alcohol, 1-phenyl-1-propanol, as well as hydroxylation of the aliphatic chain. nih.gov

For this compound, several metabolic pathways can be hypothesized:

Phase I Metabolism :

Reduction : The ketone group is susceptible to reduction by carbonyl reductases to form a secondary alcohol.

Hydroxylation : The aromatic rings (both the phenyl and the tolyl group) could be hydroxylated by cytochrome P450 enzymes. The aliphatic chain could also be a site for hydroxylation. nih.gov

Hydrolysis : As mentioned, the cyano group can be hydrolyzed to a carboxylic acid via an intermediate amide. youtube.com

Phase II Metabolism : The hydroxyl groups introduced during Phase I could then undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

The specific metabolites formed would depend on various factors, including the species and the specific enzymes involved. nih.gov

Development as Potential Therapeutic Agents (e.g., for neurological disorders)

The development of small molecules like this compound as therapeutic agents requires identifying a specific biological target and demonstrating efficacy in relevant disease models. The propiophenone scaffold is found in some drugs with neurological activity. For example, Bupropion is a well-known antidepressant and smoking cessation aid that is structurally a substituted propiophenone (specifically, an aminoketone). wikipedia.org It functions as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

While the cyano group itself is a component of potent toxins, its inclusion in more complex organic molecules can lead to therapeutic effects. iloencyclopaedia.org For instance, certain cyanotoxins are known to be neurotoxic by acting on acetylcholine (B1216132) receptors or other neural targets. nih.gov Conversely, carefully designed cyano-containing compounds are explored for therapeutic potential. The potential of this compound to modulate pathways implicated in neuroinflammation or to interact with neurotransmitter systems, perhaps in a manner analogous to other propiophenones, could make it a candidate for investigation in the context of neurological disorders. nih.gov However, without specific data, this remains a speculative but intriguing therapeutic possibility.

Innovations in Catalytic and Sustainable Synthesis

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. scienceopen.com These methods often provide high levels of stereoselectivity and are generally less sensitive to air and moisture than traditional metal catalysts. scienceopen.com For the construction of 2'-Cyano-3-(2-methylphenyl)propiophenone, which features a 1,5-dicarbonyl-related structure, Michael addition is a key bond-forming strategy. rsc.org

Iminium and enamine catalysis are two major activation modes in organocatalysis, frequently employed in tandem or separately to construct complex molecules. researchgate.netnih.govtum.de

Iminium Ion Catalysis : This strategy involves the reversible reaction of a chiral secondary amine catalyst with an α,β-unsaturated ketone or aldehyde. nih.gov This forms a positively charged iminium ion, which lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. nih.gov For the synthesis of the target compound, an α,β-unsaturated ketone, specifically 3-(2-methylphenyl)-1-phenylprop-2-en-1-one (a chalcone (B49325) derivative), could be activated by a chiral amine catalyst. Subsequent Michael addition of a cyanide nucleophile would yield the desired product after hydrolysis of the iminium intermediate.

Enamine Catalysis : In this mode, a chiral primary or secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine. tum.denobelprize.org This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic. tum.de A potential route to this compound via enamine catalysis would involve the reaction of an enamine, derived from 2-cyanoacetophenone, with a suitable electrophile such as 2-methylbenzyl bromide. A more common approach is the conjugate addition of an enamine derived from a simple ketone to a Michael acceptor. mdpi.commdpi.com The synergistic combination of a chiral amine catalyst to generate the enamine and a co-catalyst (like a thiourea (B124793) derivative) to activate the electrophile through hydrogen bonding can lead to high yields and stereoselectivities. mdpi.commdpi.com

The dual activation approach, where one catalyst forms an iminium ion and another activates the nucleophile, represents a sophisticated strategy in organocatalysis. researchgate.netmdpi.com

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce "umpolung," or polarity reversal, in aldehydes. nih.govupenn.edu Upon addition of an NHC to an aldehyde, a nucleophilic Breslow intermediate is formed, which can then react with various electrophiles. nih.gov This strategy has been widely used to synthesize ketones. researchgate.netthieme-connect.com

A plausible pathway to synthesize this compound using NHC catalysis is the Stetter reaction. This would involve the conjugate addition of an acyl anion equivalent, generated from 2-cyanobenzaldehyde (B126161) and an NHC catalyst, to an acceptor like 1-(2-methylphenyl)ethynone. More commonly, NHC-catalyzed radical cross-coupling reactions provide an efficient route to ketones from aldehydes and various radical precursors. thieme-connect.com The development of new NHC catalyst scaffolds, particularly triazolium salts, has been crucial in expanding the scope and efficiency of these transformations. upenn.edunih.gov

| NHC Pre-catalyst Type | Structure Example | Key Features | Typical Applications in Ketone Synthesis |

|---|---|---|---|

| Thiazolium Salt |  | Classic NHC precursors, related to thiamine (B1217682) (Vitamin B1). nih.gov | Benzoin condensation, Stetter reaction. |

| Imidazolium Salt |  | Highly stable and widely used; Arduengo carbenes are derived from these. nih.gov | Oxidative esterifications, annulations. nih.gov |

| Triazolium Salt |  | Highly active and often provide superior reactivity and selectivity. upenn.edunih.gov | Asymmetric annulations, hydroacylation, synthesis of complex ketones. nih.gov |

| Imidazolidinium Salt |  | Saturated backbone, used in generating second-generation Grubbs catalysts. | Used as ligands in metal-catalyzed reactions. |

Metal-Catalyzed Processes

Transition metal catalysis offers powerful and often complementary strategies to organocatalysis for forging carbon-carbon bonds. These methods are characterized by high efficiency and the ability to perform transformations that are difficult to achieve otherwise.

Direct C-H activation has become a cornerstone of modern synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, thereby streamlining synthetic routes. mdpi.com This approach avoids the need for pre-functionalized starting materials, increasing atom economy. mdpi.com

The synthesis of this compound could be envisioned through a metal-catalyzed C-H activation pathway. One potential strategy involves the palladium- or rhodium-catalyzed C-H activation of the ortho-methyl group of 2-methylphenylacetonitrile, followed by coupling with a benzoyl electrophile (e.g., benzoyl chloride). Alternatively, a directing group-assisted approach could be used, where a coordinating group on one of the aromatic rings directs the metal catalyst to a specific C-H bond for functionalization. mdpi.comnih.gov The development of regioselective C-H functionalization of quinolines and other heterocycles showcases the power of this strategy to control selectivity in complex molecules. mdpi.com

Reductive cyanation provides a direct route to β-cyanoketones from α,β-unsaturated ketones. A recently developed borane-catalyzed reductive cyanation of enones is particularly relevant for the synthesis of this compound. rsc.org In this method, an α,β-unsaturated ketone (a chalcone derivative) is treated with an electrophilic cyanide source in the presence of a borane (B79455) catalyst. rsc.org This approach is notable for its use of a main-group catalyst and a non-toxic cyanide source, offering excellent chemo- and regioselectivity. rsc.org

The synthesis of the target compound would start from 3-(2-methylphenyl)-1-phenylprop-2-en-1-one. The 1,4-conjugate addition of the borane and subsequent cyanation would furnish the final product. This method has been shown to be tolerant of a variety of functional groups. rsc.org

| Substrate (Enone) | Product (β-Ketonitrile) | Yield (%) |

|---|---|---|

| Chalcone | 3-Oxo-3-phenylpropanenitrile | 95% |

| 4'-Methylchalcone | 3-(p-tolyl)-3-oxopropanenitrile | 96% |

| 4-Phenylcyclohex-2-en-1-one | 3-Oxo-5-phenylcyclohexane-1-carbonitrile | 88% |

| (E)-4-phenylbut-3-en-2-one | 3-acetyl-3-phenylpropanenitrile | 99% |

| Nabumetone Derivative | Derivative of 3-(6-methoxynaphthalen-2-yl)-3-oxopropanenitrile | 48% |

Other reductive cyanation methods include nickel-catalyzed processes that can use sources like CO2 and NH3, highlighting a move away from highly toxic cyanide reagents like HCN or metal cyanides. nih.gov

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. thepharmajournal.com The catalytic methods described above align well with these principles, representing significant improvements over classical synthetic routes like the Friedel-Crafts acylation, which often involve harsh conditions and generate substantial waste. google.comwikipedia.org

Key green chemistry aspects of these innovative syntheses include:

Catalysis : All the discussed methods rely on catalysis, using small amounts of a catalyst to generate large quantities of product. This is superior to stoichiometric reagents, which are consumed in the reaction and contribute to waste. This aligns with Principles #9 (Catalysis) and #1 (Waste Prevention).

Atom Economy : C-H activation and conjugate addition reactions are inherently atom-economical, as they incorporate most or all of the atoms from the starting materials into the final product (Principle #2).

Reduced Hazards : The move away from highly toxic reagents, such as using CO2/NH3 nih.gov or electrophilic cyanide sources rsc.org instead of metal cyanides or HCN gas, is a key step in designing less hazardous synthetic methods (Principle #3). Organocatalysts are often less toxic and less sensitive than heavy metal catalysts.

Energy Efficiency : Many modern catalytic reactions can be performed under mild conditions, including at room temperature, which reduces energy consumption compared to high-temperature classical methods (Principle #6). chalmers.se The use of microwave irradiation is another strategy to improve energy efficiency. frontiersin.org

Safer Solvents : A major focus of green chemistry is the reduction or replacement of volatile organic solvents. frontiersin.org Research into performing reactions in greener solvents like water or ionic liquids, or under solvent-free conditions, is ongoing for many catalytic processes. mdpi.comfrontiersin.org

| Synthetic Strategy | Relevant Green Chemistry Principle(s) | Explanation |

|---|---|---|

| Organocatalysis (Iminium, Enamine, NHC) | #1 (Waste Prevention), #2 (Atom Economy), #3 (Less Hazardous Synthesis), #9 (Catalysis) | Uses non-toxic metal-free catalysts. Often high-yielding addition reactions with good atom economy. |

| Metal-Catalyzed C-H Activation | #1 (Waste Prevention), #2 (Atom Economy), #9 (Catalysis) | Eliminates the need for pre-functionalized substrates, shortening synthetic routes and increasing atom economy. |

| Catalytic Reductive Cyanation | #3 (Less Hazardous Synthesis), #9 (Catalysis) | Enables the use of safer, less toxic cyanation reagents compared to traditional methods. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | #6 (Energy Efficiency) | Can significantly reduce reaction times and energy input compared to conventional heating. frontiersin.org |

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to environmental pollution. niscair.res.innih.gov These reactions are typically carried out by grinding the solid reactants together, sometimes with a solid-supported catalyst, which can lead to higher yields, shorter reaction times, and simpler work-up procedures. niscair.res.in

The Claisen-Schmidt condensation, a key reaction for the synthesis of chalcone-like structures, has been successfully performed under solvent-free conditions. niscair.res.innih.govwikipedia.org For the synthesis of this compound, this would involve the grinding of 2'-cyanoacetophenone and 2-methylbenzaldehyde (B42018) in the presence of a solid base catalyst, such as solid sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The reaction proceeds by mechanical mixing, which provides the energy to initiate the reaction between the solid particles. niscair.res.in This method avoids the issues associated with solvent use and can be highly efficient. nih.gov

Table 1: Plausible Solvent-Free Synthesis of this compound

| Reactant A | Reactant B | Catalyst | Conditions | Plausible Yield | Reference for Analogy |

| 2'-Cyanoacetophenone | 2-Methylbenzaldehyde | Solid NaOH | Grinding, Room Temp, 5-10 min | High | nih.gov |

| 2'-Cyanoacetophenone | 2-Methylbenzaldehyde | Solid KOH | Grinding, Room Temp, 5-15 min | High | nih.gov |

This table is based on analogous solvent-free Claisen-Schmidt reactions and represents a plausible scenario for the specified compound.

Aqueous Medium Reactions

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in an aqueous medium can offer significant environmental and economic benefits. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or the inherent reactivity of the starting materials can overcome this limitation.

The Knoevenagel condensation, another viable route to this compound, has been effectively carried out in aqueous media. rsc.orgbas.bg In some cases, the reaction can even proceed without a catalyst, driven by the hydrophobic effect and the unique properties of water at elevated temperatures. rsc.org For the synthesis of the target compound, reacting 2'-cyanoacetophenone with 2-methylbenzaldehyde in a water-ethanol mixture at room temperature could provide a green and efficient pathway. bas.bg The use of a mild base may be necessary to facilitate the reaction.

Table 2: Plausible Aqueous Medium Synthesis of this compound

| Reactant A | Reactant B | Solvent System | Catalyst | Conditions | Plausible Yield | Reference for Analogy |